Rhodamine 110

Overview

Description

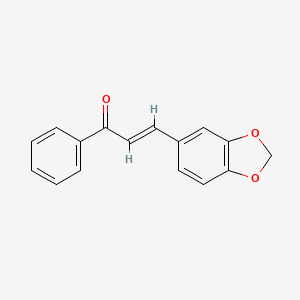

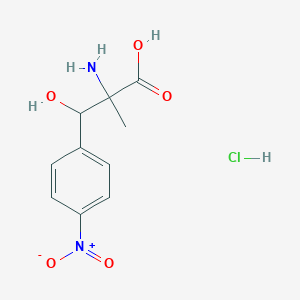

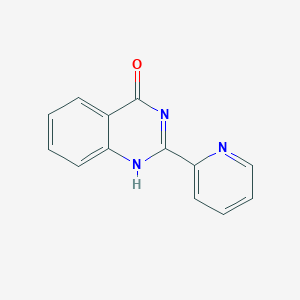

Rhodamine 110 is a green fluorescent cationic dye . It is an organic chloride salt and a xanthene dye . It has a role as a fluorochrome . It contains an amino acid or peptide covalently linked to each of this compound’s amino groups .

Synthesis Analysis

This compound can be synthesized by condensation of 3-aminophenol and trimellitic anhydride using microwave irradiation as a heating method . After esterification of the two isomers, separation and hydrolyzation provided target products, 5-carboxy-rhodamine 110 and 6-carboxy-rhodamine 110, in high yields . A novel synthetic route for the rapid and efficient preparation of fluorogenic substrates utilizing Rhodamine-110 or similar fluorophores is reported .Molecular Structure Analysis

The molecular formula of this compound is C20H15ClN2O3 . The structure of this compound was established by 1H and 13C NMR, MS (ESI) and their absorption and emission properties were evaluated in dichloromethane .Chemical Reactions Analysis

This compound-based substrates are sensitive and selective substrates for assaying proteinases in solution or inside living cells . Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to this compound, with a further increase in fluorescence .Physical And Chemical Properties Analysis

This compound has excitation and emission maxima of 496 and 520 nm, respectively . The fluorescence intensity of the monoamide and this compound is constant from pH 3–9 .Scientific Research Applications

Synthesis of Rhodamine Esters : Rhodamine 110 esters can be synthesized efficiently using acetyl chloride in alcohol solution. This method offers advantages in yield and purity over previous methods (Ross et al., 2006).

Diffusion Coefficients in Fluorescence Techniques : this compound, along with other rhodamine derivatives, is used in fluorescence correlation spectroscopy (FCS) as a calibration standard. This study provides revised values for the diffusion coefficients of this compound, which are crucial for accurate measurements in FCS (Gendron et al., 2008).

Selective Photocatalytic Oxidation of RhB : In a study focused on photocatalytic oxidation, Rhodamine B (RhB) was selectively oxidized to this compound using a specific composite catalyst under visible-light irradiation. This research provides insights into the selective oxidation mechanisms in photocatalysis (Liang et al., 2018).

Lasing Action from Rhodamine-110 Impregnated Sol–Gel Silica Samples : Rhodamine-110 has been used to achieve efficient lasing action when impregnated in sol–gel silica samples. This has implications for the development of dye lasers and related photonic applications (Deshpande & Kumar, 2010).

Monitoring Cellular Thiols : A latent fluorophore responding to cellular thiols was developed to yield this compound upon reduction by glutathione. This tool can be used for monitoring cellular thiol levels, which are important in cellular redox homeostasis (Pires & Chmielewski, 2008).

Sensitive Analysis of Monosaccharides : this compound derivatives have been used for sensitive analysis of monosaccharides in glycoproteins. This method utilizes capillary electrophoresis with laser-induced fluorescence detection, highlighting this compound's utility in bioanalytical chemistry (Ijiri et al., 2010).

Superresolution Microscopy : A caged this compound derivative was developed for specific labeling of SNAP-tag fusion proteins. This compound is useful in superresolution microscopy, including photoactivated localization microscopy (PALM), due to its high photon yield and contrast ratio (Banala et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Rhodamine 110 has been selected to react with the carboxypropyl pyridinone, enabling the isolation of the corresponding mono- and di-functionalized derivatives in amounts that depend on the excess of pyridinone added to the reaction . This introduces a way for a more systematic development of new fluorogenic protease substrate analogues .

properties

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRENQDBKMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884515 | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless red crystals; [MSDSonline] | |

| Record name | Rhodamine 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13558-31-1 | |

| Record name | Rhodamine 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B7759614.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B7759629.png)